molecular formula C10H8ClNO2S2 B1369919 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride CAS No. 852180-73-5

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

Cat. No. B1369919
M. Wt: 273.8 g/mol
InChI Key: JNGQNRAIASLBQA-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride” is a laboratory chemical . It is a pale yellow crystalline solid .


Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride” is represented by the InChI code: 1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 . The molecular weight of this compound is 273.76 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 273.76 . The compound’s InChI code is 1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 .

Scientific Research Applications

UV Protection and Antimicrobial Properties for Textiles

A study by Mohamed, Abdel-Wahab, and Fahmy (2020) explored the use of thiazole azodyes containing a sulfonamide moiety for enhancing UV protection and antimicrobial properties of cotton fabrics. These azodyes were synthesized using a process involving 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide and demonstrated effective properties including UV protection and antibacterial characteristics when applied to cotton fabric (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Synthesis of Substituted Benzamide/Benzenesulfonamide as Anticancer Agents

Farah et al. (2011) investigated the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide. This research explored the relationship between chronic inflammation and cancer, leading to the synthesis of new anticancer agents. These compounds demonstrated significant cytotoxic activities against various cancer cell lines (Farah et al., 2011).

Friedel-Crafts Sulfonylation Reaction

Nara, Harjani, and Salunkhe (2001) conducted a study on Friedel-Crafts sulfonylation in ionic liquids. They employed 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for the sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This study highlighted the enhanced reactivity and yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Antibacterial Drug Impurities

Talagadadeevi et al. (2012) synthesized N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl) phenyl] amine as an impurity in the antibacterial drug Sulfamethizole. This study provided insights into the formation and identification of impurities during the drug synthesis process (Talagadadeevi et al., 2012).

Nucleophilic Substitution Studies

Turov and Drach (2008) researched the reaction of 2-(Benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole with various nucleophiles. Their study revealed the order of nucleophilic substitution at different centers of the thiazole ring, providing valuable information for the synthesis of various compounds (Turov & Drach, 2008).

Creation of New Amino Acid Derivatives

Riabchenko et al. (2020) investigated the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. Their research explored the interaction of sulfonyl chloride with amino acid methyl esters, leading to the formation of amino acid sulfonamide derivatives of isocoumarin (Riabchenko et al., 2020).

Safety And Hazards

“4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGQNRAIASLBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594509
Record name 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

CAS RN

852180-73-5
Record name 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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